molecular formula C21H20FN3O3S B11474248 7-{2-[(3-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol

7-{2-[(3-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol

Cat. No.: B11474248
M. Wt: 413.5 g/mol
InChI Key: GYKPXHRYPDNTIN-UHFFFAOYSA-N
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Description

The compound 7-{2-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic molecule that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thioamide.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, using appropriate fluorophenyl and methoxyphenyl halides.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-{2-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-{2-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolopyridines have shown efficacy.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 7-{2-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-{2-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: can be compared with other thiazolopyridine derivatives, such as:

    Thiazolopyridine A: Known for its anti-inflammatory properties.

    Thiazolopyridine B: Investigated for its potential in cancer therapy.

    Thiazolopyridine C: Used in the development of organic semiconductors.

The uniqueness of 7-{2-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

7-[2-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H20FN3O3S/c1-23-21-25-20-19(29-21)15(10-17(26)24-20)14-7-4-8-16(27-2)18(14)28-11-12-5-3-6-13(22)9-12/h3-9,15H,10-11H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

GYKPXHRYPDNTIN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OCC4=CC(=CC=C4)F

Origin of Product

United States

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